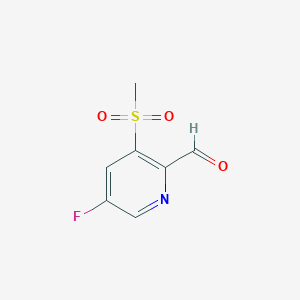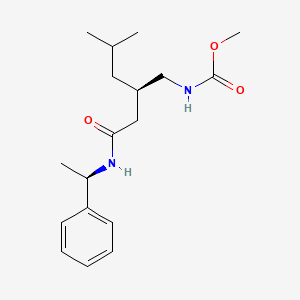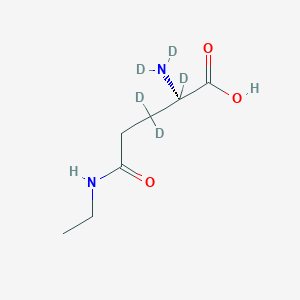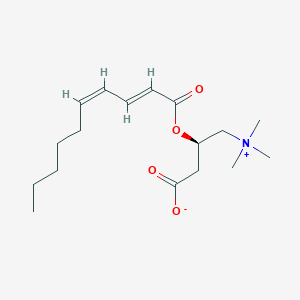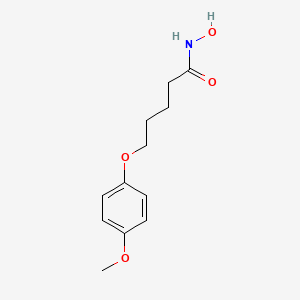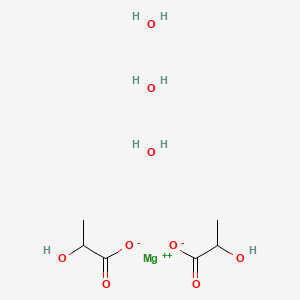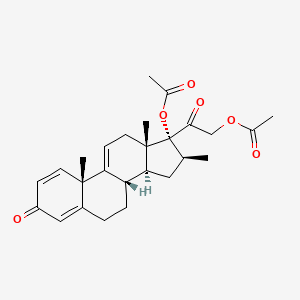
5,6-Dehydro-1,2-dihydro Finasteride Des-N-t-butylformamide Carboxylic Acid Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Finasteride derivatives involves multiple chemical reactions, starting from basic steroid precursors. One common route starts with 3β-Hydroxypregn-5-en-20-one, undergoing bromoform reaction, esterification reaction, oxidation reaction, reduction reaction, and amination reaction. The final step typically involves dehydrogenation at the 1,2-position with iodination and iodine removal to yield the target compound (Zang Hong-xia, 2009). Another synthesis route avoids expensive reagents by using pregnenolone as a starting material, with subsequent reactions leading to the desired Finasteride derivative (Zheng-Neng Jin, 2003).
Molecular Structure Analysis
Computational studies on the molecular structure of Finasteride have shown detailed insights into its conformation, electronic excited-state calculations, and geometry optimization. These studies reveal the active charged groups in the molecule, suggesting probable interactions with the 5α-reductase receptor (I. Otuokere & C. Alisa, 2014).
Chemical Reactions and Properties
The Finasteride molecule undergoes various chemical reactions, including oxidation, ammoniumation, dehydration, and dehydrogenation, to achieve its final structure. These reactions contribute to its ability to inhibit the 5α-reductase enzyme, significantly reducing dihydrotestosterone (DHT) levels, a key factor in BPH and male pattern baldness (Zhong-Xing Jiang et al., 2005).
Physical Properties Analysis
The physical properties of Finasteride and its derivatives, such as solubility, melting point, and crystalline form, play a crucial role in its pharmacokinetics and pharmacodynamics. Studies on Finasteride solvates have revealed various crystalline forms and their desolvation behavior, crucial for understanding its stability and formulation (Nathan C. Schultheiss et al., 2009).
Chemical Properties Analysis
The chemical properties of Finasteride, including its reactivity, stability, and interactions with biological molecules, determine its effectiveness as a drug. The metabolism of Finasteride involves the conversion into several metabolites, indicating the pathways through which it exerts its pharmacological effects. These metabolites are formed through processes like hydroxylation and oxidation, mediated by liver enzymes (Y. Ishii et al., 1994).
Applications De Recherche Scientifique
Determination and Validation of Finasteride Impurities
Pharmaceutical use of finasteride has been well documented, focusing on the presence of trace amounts of related substances (impurities) which may influence therapeutic efficacy and safety. A study developed a quantification method for three impurities of finasteride using high-performance liquid chromatography (HPLC) with an ultraviolet (UV) detector. This method could be suitable for not only the separation and determination of processed impurities to monitor reactions but also for the quality assurance of finasteride and its related substances (Cucu et al., 2020).
Pharmacological Effects of Finasteride
Finasteride's role in treating benign prostatic hyperplasia (BPH) and male pattern hair loss (androgenetic alopecia) is attributed to its mechanism of selectively inhibiting the enzyme 5 alpha-reductase. This action reduces prostatic dihydrotestosterone (DHT) levels and prostate size, showing improvements in peak urinary flow rate and urological symptoms. The necessity of long-term therapy to maintain these effects highlights the importance of finasteride in managing these conditions without specifying the direct relevance of the compound (Peters & Sorkin, 1993).
Propriétés
Numéro CAS |
104214-18-8 |
|---|---|
Nom du produit |
5,6-Dehydro-1,2-dihydro Finasteride Des-N-t-butylformamide Carboxylic Acid Methyl Ester |
Formule moléculaire |
C₂₀H₂₉NO₃ |
Poids moléculaire |
331.45 |
Synonymes |
(17β)-4-Azaandrost-5-ene-17-carboxylic Acid Methyl Ester; _x000B_1H-Indeno[5,4-f]quinoline, 4-azaandrost-5-ene-17-carboxylic Acid Deriv.; _x000B_4-Aza-3-oxo-5-androstene-17β-carboxylic Acid Methyl Ester; Methyl 4-aza-3-oxo-5-androstene-17β-carboxylate; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



